2,3-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
2,3-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, each substituted with methyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the formation of the oxazole ring through cyclization reactions. One common method is the condensation of an α-haloketone with a nitrile, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Oxazole N-oxides
Reduction: Dihydro-oxazole derivatives
Substitution: Halogenated or nitrated oxazole derivatives
Scientific Research Applications
2,3-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
- 2,3-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
- 2,3-Dimethylphenyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate
Uniqueness
2,3-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the aromatic rings and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17NO3 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-12-7-9-15(10-8-12)18-11-16(20-23-18)19(21)22-17-6-4-5-13(2)14(17)3/h4-11H,1-3H3 |
InChI Key |
YOEYMFMFMKQPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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